molecular formula C10H8BrCl3O2 B3039451 1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate CAS No. 107447-33-6

1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate

Cat. No. B3039451
CAS RN: 107447-33-6
M. Wt: 346.4 g/mol
InChI Key: LLWNYVYENGFZJG-UHFFFAOYSA-N
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Description

4-Bromophenyl acetate is a compound that has been used in laboratory settings . It is a derivative of phenylacetic acid containing a bromine atom .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-Bromophenyl acetate can be analyzed using various spectroanalytical data .


Chemical Reactions Analysis

Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the molecular weight of 4-Bromophenyl acetate is 199.045 g/mol .

Mechanism of Action

While the specific mechanism of action for “1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate” is not available, similar compounds like pyrazoline derivatives have been studied for their pharmacological activities .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-Bromophenyl acetate is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

The future directions of research on similar compounds could involve further exploration of their biological and pharmacological activities . Additionally, new methods of synthesis and analysis could be developed .

properties

IUPAC Name

[1-(4-bromophenyl)-2,2,2-trichloroethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrCl3O2/c1-6(15)16-9(10(12,13)14)7-2-4-8(11)5-3-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWNYVYENGFZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)Br)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrCl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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